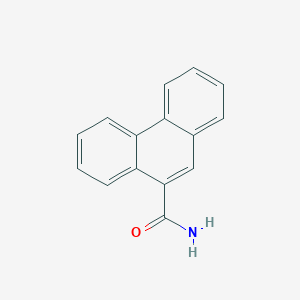

9-Phenanthrenecarboxamide

Descripción

Historical Context and Evolution of Research on Phenanthrenecarboxamides

Research into phenanthrene (B1679779) derivatives has a long history, initially driven by the study of polycyclic aromatic hydrocarbons (PAHs) and their biological activities. The introduction of an amide functional group to the phenanthrene core, creating phenanthrenecarboxamides, marked a significant evolution in this field. Early studies often focused on the synthesis and basic characterization of these compounds.

A notable advancement in the synthesis of phenanthrenes, which serves as a foundational method for producing precursors to phenanthrenecarboxamides, involves the palladium-catalyzed annulation of in situ generated arynes and o-halostyrenes. This method has proven effective for creating substituted phenanthrenes with a tolerance for various functional groups, including amides. researchgate.net Another synthetic strategy utilizes a transient directing group for the direct arylation of arenes, followed by cycloaromatization to construct the phenanthrene core. acs.org The development of such synthetic methodologies has been crucial for enabling more in-depth research into the properties and applications of phenanthrenecarboxamides.

Rationale for Current and Future Research on 9-Phenanthrenecarboxamide Scaffolds

The current and future research interest in this compound scaffolds is largely propelled by their potential as bioactive molecules. A significant area of investigation is their role as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH). nih.govnih.gov IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a validated target for anticancer and immunosuppressive therapies. nih.govresearchgate.net The inhibition of IMPDH can deplete the guanine nucleotide pool, thereby suppressing cell proliferation. nih.gov

The rationale for focusing on the this compound scaffold in this context lies in its ability to be chemically modified to enhance potency and selectivity. Research into the structure-activity relationship (SAR) of IMPDH inhibitors has shown that molecules composed of two aromatic rings connected by a linker, such as an amide, can effectively bind to the enzyme's active site. nih.gov The phenanthrene moiety provides a large aromatic surface that can interact with the enzyme, while the carboxamide linker allows for the attachment of various substituents to fine-tune the binding affinity and pharmacokinetic properties.

Future research is expected to focus on several key areas:

Optimization of Inhibitory Activity: Synthesizing and screening new derivatives of this compound to identify compounds with improved potency and selectivity against IMPDH from different species or cancer cell lines.

Elucidation of Binding Mechanisms: Utilizing techniques like X-ray crystallography and computational modeling to understand the precise interactions between this compound derivatives and the IMPDH active site. This knowledge will guide the rational design of next-generation inhibitors.

Exploration of Other Biological Targets: Investigating whether the this compound scaffold can be adapted to target other enzymes or receptors involved in disease pathways.

Development of Functional Materials: The photophysical properties of phenanthrene derivatives suggest potential applications in optoelectronics. acs.org Research may explore the use of 9-phenanthrenecarboxamides in the development of novel organic light-emitting diodes (OLEDs) or sensors.

Structural Framework of this compound within Polycyclic Aromatic Amides

This compound is a member of the broader class of polycyclic aromatic amides (PAAs). This class of compounds is characterized by the presence of one or more amide functional groups attached to a polycyclic aromatic hydrocarbon core. researchgate.net The structural framework of this compound consists of a tricyclic aromatic system, phenanthrene, with a carboxamide group (-CONH2) at the 9-position.

The geometry of the molecule is influenced by the interaction between the aromatic rings and the amide group. Studies on related N-(aminoalkyl)-9-phenanthrenecarboxamides have shown that the aromatic and amide groups are essentially orthogonal. acs.org This spatial arrangement can influence the molecule's electronic properties and its ability to engage in intermolecular interactions. The planarity of the phenanthrene core, combined with the hydrogen bonding capabilities of the amide group, allows for the formation of ordered structures in the solid state and influences its interaction with biological macromolecules.

The table below summarizes some of the key structural and chemical properties of this compound and a related compound.

| Property | This compound | Phenanthrene-3-carboxamide |

| Molecular Formula | C15H11NO | C15H11NO |

| Appearance | Not specified in provided results | White crystalline |

| Core Structure | Phenanthrene | Phenanthrene |

| Functional Group | Carboxamide at C9 | Carboxamide at C3 |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

2510-60-3 |

|---|---|

Fórmula molecular |

C15H11NO |

Peso molecular |

221.25 g/mol |

Nombre IUPAC |

phenanthrene-9-carboxamide |

InChI |

InChI=1S/C15H11NO/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H2,16,17) |

Clave InChI |

RKCQJTTZAYJPKC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)N |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 9 Phenanthrenecarboxamide

Established Synthetic Routes to 9-Phenanthrenecarboxamide

The traditional synthesis of this compound often relies on a multi-step process that first involves the construction of the phenanthrene (B1679779) core, followed by the introduction and modification of a functional group at the 9-position to form the carboxamide.

Direct Amidification Strategies for 9-Phenanthrenecarboxylic Acid Derivatives

A primary and straightforward route to this compound involves the direct amidification of 9-phenanthrenecarboxylic acid or its activated derivatives. This method is contingent on the prior synthesis of the carboxylic acid precursor.

One of the classic methods for synthesizing phenanthrene-9-carboxylic acid is the Pschorr cyclization . This reaction involves the intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt. The process typically starts with the Perkin reaction of o-nitrobenzaldehyde and phenylacetic acid to form α-phenyl-o-aminocinnamic acid, which is then diazotized. The resulting diazonium salt undergoes cyclization, often catalyzed by copper, to yield phenanthrene-9-carboxylic acid. organic-chemistry.orgthieme.de Innovations in this method have introduced soluble catalysts like ferrocene (B1249389) in acetone, which can improve yields to 88-94% for various substituted phenanthroic acids by promoting a free-radical mechanism. organic-chemistry.org

Once 9-phenanthrenecarboxylic acid is obtained, it can be converted to this compound through several standard amidification protocols. These methods typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia (B1221849) or an amine. Common activating agents include thionyl chloride (to form the acyl chloride), carbodiimides (like DCC or EDC), and various uronium salt coupling reagents (such as HATU or HBTU). wikipedia.org

A general representation of this two-step approach is outlined below:

Step 1: Pschorr Cyclization to 9-Phenanthrenecarboxylic Acid

Starting Material: α-phenyl-o-aminocinnamic acid derivative

Key Reagents: Sodium nitrite, acid (for diazotization), Copper catalyst (e.g., copper powder, ferrocene)

Product: 9-Phenanthrenecarboxylic acid

Step 2: Direct Amidation

Starting Material: 9-Phenanthrenecarboxylic acid

Key Reagents: Activating agent (e.g., SOCl₂, DCC), Ammonia or amine

Product: this compound

While effective, this strategy's efficiency is dependent on the yields of both the cyclization and amidification steps.

Coupling Reactions Employing Phenanthrene Precursors and Amine Moieties

An alternative strategy involves the use of a pre-formed phenanthrene core functionalized with a leaving group at the 9-position, which can then be coupled with an amine or an amide equivalent. This approach is advantageous as it allows for the late-stage introduction of the carboxamide functionality.

A common precursor for these coupling reactions is 9-bromophenanthrene. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can be employed to form a C-N bond between the phenanthrene ring and an amine. While typically used for forming arylamines, modifications of this methodology could potentially be adapted for the synthesis of amides. For instance, using ammonium (B1175870) salts as the amine source in palladium-catalyzed couplings with aryl halides has been shown to selectively produce primary anilines. nih.govorganic-chemistry.org A conceptual extension of this could involve the carbonylation of 9-halophenanthrenes followed by amination in a one-pot process.

Another relevant coupling reaction is the Ullmann condensation , a copper-catalyzed reaction that can form C-N bonds. wikipedia.org The Goldberg reaction, a variant of the Ullmann condensation, specifically couples anilines with aryl halides. wikipedia.org While traditionally requiring harsh conditions, modern iterations of the Ullmann reaction utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. organic-chemistry.orgnih.gov These methods could potentially be applied to couple 9-halophenanthrenes with an appropriate nitrogen source to generate the target amide.

A general scheme for this approach is as follows:

Palladium- or Copper-Catalyzed Amination

Starting Materials: 9-Halophenanthrene (e.g., 9-bromophenanthrene), Amine source (e.g., ammonia, protected amine)

Catalyst: Palladium or Copper complex with appropriate ligands

Product: 9-Aminophenanthrene, which would require further steps to be converted to the carboxamide, or direct formation of the amide under specific carbonylative amination conditions.

Cyclization Approaches for Constructing the Phenanthrene Core with Carboxamide Functionality

More advanced and convergent strategies aim to construct the phenanthrene ring system with the carboxamide group already in place or formed concurrently during the cyclization process. These methods are often more step-economical.

One such approach is the photochemical cyclization of stilbene (B7821643) derivatives . Stilbenes bearing appropriate substituents can undergo a 6π-electrocyclization upon UV irradiation to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene. beilstein-journals.org By starting with a stilbene derivative that contains a precursor to the carboxamide group at the desired position, it is possible to generate the functionalized phenanthrene in a highly efficient manner. For example, a stilbene with a cyano group could be photocyclized to yield a cyanophenanthrene, which can then be hydrolyzed to the carboxamide.

Another powerful method involves palladium-catalyzed annulation reactions . For instance, functionalized phenanthrenes can be synthesized via the palladium-catalyzed annulation of 2,2′-dibromobiphenyls with alkynes. researchgate.net By choosing an alkyne that bears a carboxamide group or a precursor, this functionality can be incorporated directly into the final phenanthrene product. Similarly, palladium-catalyzed domino reactions of aryl iodides with ortho-bromobenzoyl chlorides and norbornadiene have been developed to construct the phenanthrene skeleton. nih.gov Adapting the starting materials to include a nitrogen-containing functional group could lead to the direct synthesis of this compound.

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. dlut.edu.cn

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound in several ways. One area of focus is the use of greener solvents and reaction conditions. For instance, direct amidation reactions can be carried out under solvent-free conditions or in more environmentally benign solvents than traditional chlorinated hydrocarbons.

Microwave-assisted organic synthesis (MAOS) is a key green technology that can significantly accelerate reaction rates and improve yields. researchgate.net The direct amidation of 9-phenanthrenecarboxylic acid could potentially be expedited using microwave irradiation, reducing reaction times from hours to minutes. Microwave-assisted synthesis has been successfully used to prepare phenanthrene-fused heterocyclic compounds, demonstrating its applicability to this class of molecules. rsc.org

Flow chemistry offers another sustainable alternative to traditional batch processing. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters, improved safety, and easier scalability. researchgate.net The synthesis of amides has been successfully demonstrated in flow chemistry systems, often with higher yields and shorter reaction times compared to batch methods. researchgate.net This technology could be applied to the direct amidification of 9-phenanthrenecarboxylic acid or to coupling reactions involving phenanthrene precursors.

Catalytic Methods for Enhanced Selectivity and Yield

The development of novel catalysts is at the forefront of modern organic synthesis, offering pathways to reactions with higher selectivity and efficiency. For the synthesis of this compound, catalytic methods are particularly relevant for the direct amidation of 9-phenanthrenecarboxylic acid.

While traditional amidation often requires stoichiometric activating agents, which generate significant waste, a variety of catalytic direct amidation methods have been developed. These reactions are highly atom-economical as the only byproduct is water. Boron-based catalysts, such as boric acid and various boronic acids, have been shown to effectively catalyze the direct formation of amides from carboxylic acids and amines, often under azeotropic reflux to remove water. wikipedia.orgsciepub.com Zirconium-based catalysts, such as ZrCl₄, have also been employed for this transformation. nih.gov

The table below summarizes some of the catalytic systems that have been reported for direct amidation and could be applicable to the synthesis of this compound from its corresponding carboxylic acid.

| Catalyst System | Typical Reaction Conditions | Advantages |

| Boric Acid | Toluene, reflux with Dean-Stark trap | Inexpensive, low toxicity |

| Phenylboronic Acid | Toluene, reflux with molecular sieves | Mild conditions |

| ZrCl₄ | Anhydrous conditions, heating | Effective for a range of substrates |

The application of these catalytic methods to the synthesis of this compound would represent a significant advancement towards a more efficient and sustainable manufacturing process. Research in this area continues to focus on developing catalysts that operate under milder conditions, with lower catalyst loadings, and with broader substrate scope.

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, its properties can be tuned through derivatization, particularly at the carboxamide nitrogen atom.

N-substitution of the amide group is a common strategy to introduce new functional groups and modify the steric and electronic properties of the parent molecule.

N-(Aminoalkyl)-9-phenanthrenecarboxamides are a class of derivatives that have been synthesized to study intramolecular interactions. The synthesis typically involves the coupling of 9-phenanthrenecarboxylic acid (or its activated form, like an acid chloride) with an appropriate aminoalkylamine. The conformations of these molecules have been investigated, revealing folded structures in both crystal and solution states. acs.org Furthermore, photoinduced intramolecular cyclization of related compounds, such as 9-(ω-anilinoalkyl)phenanthrenes, has been explored, leading to the formation of new heterocyclic structures through the addition of the amine to the excited phenanthrene ring. researchgate.net

The synthesis of N-aryl and N-alkyl analogues of this compound can be achieved through standard amidation procedures. For example, the reaction of N-tosyl vinylaziridines with arynes can produce 2-(phenanthren-9-yl)ethan-1-sulfamides, demonstrating a method for attaching a substituted phenanthrene moiety to a nitrogen-containing fragment. researchgate.net While not a direct synthesis of N-aryl-9-phenanthrenecarboxamide, it illustrates a modern approach to forming C(phenanthrene)-C-N bonds. More traditional methods would involve the reaction of 9-phenanthroyl chloride with various aryl or alkyl amines to generate the corresponding N-substituted amides. These synthetic strategies allow for the introduction of a wide variety of substituents at the amide nitrogen, enabling the systematic modification of the molecule's properties.

Substitutions on the Phenanthrene Ring System

The functionalization of the phenanthrene core of this compound is a key strategy for modulating its physicochemical and biological properties. The inherent reactivity of the phenanthrene ring allows for various substitution reactions, though controlling the position of these substitutions—regioselectivity—remains a significant synthetic challenge.

Achieving regioselective functionalization of the phenanthrene ring in this compound is paramount for establishing clear structure-activity relationships. The directing effect of the 9-carboxamide group, in conjunction with the intrinsic electronic characteristics of the phenanthrene system, influences the outcome of electrophilic aromatic substitution and other C-H functionalization reactions.

While specific studies on the regioselective functionalization of this compound are not extensively documented in publicly available literature, general principles of electrophilic aromatic substitution on phenanthrene can be extrapolated. The positions most susceptible to electrophilic attack are generally C9 and C10, followed by C1, C3, C6, and C8. However, with the C9 position already occupied by the carboxamide group, electrophilic substitution is anticipated to be directed to other positions, influenced by both steric hindrance and the electronic nature of the carboxamide.

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools for achieving regioselectivity that may not be possible through classical electrophilic substitution. These strategies often employ directing groups to guide the catalyst to a specific C-H bond. The amide functionality in this compound could potentially serve as such a directing group, facilitating ortho-functionalization at the C8 and C10 positions. However, specific examples of this approach on the this compound scaffold require further investigation.

A summary of potential regioselective functionalization strategies is presented in the table below, based on general knowledge of phenanthrene chemistry.

| Reaction Type | Potential Reagents and Conditions | Expected Major Regioisomers | Controlling Factors |

| Nitration | HNO₃/H₂SO₄ | Positions other than 9 and 10, potentially C2, C4, C5, C7 | Electronic effects of the carboxamide and phenanthrene rings |

| Bromination | Br₂/FeBr₃ or NBS | Positions other than 9 and 10, potentially C2, C4, C5, C7 | Steric hindrance and electronic effects |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Positions with lower steric hindrance | Steric hindrance from the 9-carboxamide group |

| Directed C-H Activation | Pd, Rh, or Ru catalysts with a directing group strategy | Ortho-positions (C8, C10) if the amide acts as a directing group | Coordination of the metal catalyst to the directing group |

This table is illustrative and based on general principles of aromatic substitution, as specific literature on this compound is limited.

The incorporation of heteroatoms or the extension of the π-conjugated system on the phenanthrene backbone of this compound can significantly alter its electronic properties, leading to novel materials with applications in optoelectronics and medicinal chemistry.

Strategies for introducing heteroatoms often involve the initial regioselective installation of a functional group, such as a halogen or a nitro group, which can then be converted to other functionalities. For example, a bromo-substituted this compound could undergo palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling, Sonogashira coupling) to introduce nitrogen, oxygen, sulfur, or new carbon-carbon bonds, respectively. These reactions would allow for the synthesis of amino, alkoxy, thioether, and aryl- or alkynyl-substituted 9-phenanthrenecarboxamides.

The extension of the π-system can be achieved through various cross-coupling reactions that append aromatic or heteroaromatic rings to the phenanthrene core. For instance, a borylated this compound derivative could be coupled with an aromatic halide under Suzuki conditions to generate a biaryl system. Similarly, direct C-H arylation reactions, catalyzed by transition metals, represent a more atom-economical approach to extend the π-conjugation. These methods have been broadly applied in the synthesis of π-extended materials, and their application to the this compound scaffold holds significant potential.

The table below outlines potential strategies for these transformations.

| Transformation | Synthetic Approach | Potential Reagents | Expected Outcome |

| Introduction of Nitrogen | Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination | NaN₃ followed by reduction, or an amine with a Pd catalyst | Amino-9-phenanthrenecarboxamide |

| Introduction of Oxygen | Nucleophilic Aromatic Substitution or Buchwald-Hartwig Etherification | Alkoxides or phenols with a Cu or Pd catalyst | Alkoxy- or Aryloxy-9-phenanthrenecarboxamide |

| Introduction of Sulfur | Nucleophilic Aromatic Substitution or Thiolation reactions | Thiols with a suitable catalyst | Thioether-substituted this compound |

| Extension of π-System | Suzuki, Stille, or Heck Coupling, Direct C-H Arylation | Arylboronic acids, organostannanes, alkenes, or arenes with a Pd catalyst | Aryl- or vinyl-substituted 9-phenanthrenecarboxamides |

This table is illustrative and based on established synthetic methodologies, as specific literature on this compound is limited.

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral this compound analogues is of significant interest, particularly for applications in medicinal chemistry where enantiomers can exhibit different biological activities. Chirality can be introduced either in the phenanthrene backbone or in the substituents attached to it.

One notable approach involves the enantioselective synthesis of 9,10-dihydrophenanthrene (B48381) scaffolds, which can be precursors to chiral phenanthrene derivatives. A palladium-catalyzed enantioselective cascade β,γ-methylene C(sp³)-H diarylation of free carboxylic acids has been reported to produce complex chiral 9,10-dihydrophenanthrene scaffolds with high enantioselectivity. nih.gov This method involves the activation of two methylene (B1212753) C(sp³)-H bonds and three C(sp²)-H bonds, leading to the formation of four C-C bonds and two chiral centers in a single step. nih.gov Although this method has not been directly applied to synthesize this compound analogues, the underlying principles of asymmetric C-H activation could be adapted for this purpose.

Another strategy for accessing chiral this compound analogues is through the use of chiral auxiliaries. A chiral amine can be used to form the amide bond, resulting in a diastereomeric mixture of 9-phenanthrenecarboxamides that can be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched or pure this compound derivatives.

Furthermore, asymmetric hydrogenation of a suitably functionalized prochiral precursor of this compound using a chiral catalyst could also be a viable route. For example, a phenanthrene precursor with an exocyclic double bond could potentially be hydrogenated enantioselectively to introduce a chiral center.

The table below summarizes potential approaches for the stereoselective synthesis of chiral this compound analogues.

| Stereoselective Approach | Methodology | Key Features | Potential Application |

| Asymmetric C-H Activation | Enantioselective functionalization of a prochiral C-H bond | Use of chiral ligands with transition metal catalysts | Direct introduction of chirality onto the phenanthrene ring |

| Chiral Auxiliary | Formation of diastereomers with a chiral amine or alcohol | Separation of diastereomers followed by auxiliary removal | Access to enantiomerically pure substituted analogues |

| Asymmetric Hydrogenation | Reduction of a prochiral double bond using a chiral catalyst | High enantioselectivities achievable with appropriate catalysts | Creation of chiral centers in substituents on the phenanthrene ring |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic precursor | Use of a chiral catalyst or reagent | Separation of enantiomers from a racemic mixture |

This table outlines general strategies in asymmetric synthesis that could be applied to the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation of 9 Phenanthrenecarboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state conformation of molecules. azom.com For 9-Phenanthrenecarboxamide, NMR studies provide insights into the spatial arrangement of atoms and the electronic environment of the phenanthrene (B1679779) ring system as influenced by the carboxamide substituent.

While specific NMR data for this compound is not extensively published, the expected chemical shifts can be inferred from related structures such as phenanthrene and its derivatives. The aromatic protons of the phenanthrene core are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The amide protons would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the phenanthrene skeleton would exhibit signals in the aromatic region (120-140 ppm), with the quaternary carbons showing distinct chemical shifts. The carbonyl carbon of the amide group is anticipated to have a characteristic resonance further downfield, typically in the range of 165-175 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (NH₂) | 5.5 - 8.0 (broad) | - |

| Carbonyl (C=O) | - | 168.0 - 172.0 |

| Aromatic CH | 7.5 - 9.0 | 122.0 - 135.0 |

| Aromatic Quaternary C | - | 125.0 - 140.0 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structures

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules like this compound where spectral overlap is common.

COSY (Correlation Spectroscopy) would reveal the scalar coupling network between adjacent protons on the phenanthrene rings, aiding in the assignment of the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals for each protonated carbon in the phenanthrene framework.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the carboxamide group and the phenanthrene ring, for instance, by observing a correlation between the carbonyl carbon and nearby aromatic protons. It also helps in assigning the quaternary carbon atoms. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) gives through-space correlations between protons that are in close proximity. This technique would be instrumental in determining the preferred conformation of the carboxamide group relative to the phenanthrene ring system by identifying NOEs between the amide protons and the aromatic protons.

Solid-State NMR for Polymorphism and Supramolecular Assembly

Solid-state NMR (ssNMR) spectroscopy is a powerful method for studying the structure and dynamics of molecules in the solid phase, providing information that is complementary to X-ray diffraction. irispublishers.com For this compound, ssNMR can be employed to investigate polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.govresearchgate.net Different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular conformation and packing, leading to different local electronic environments for the nuclei. researchgate.net

Furthermore, ssNMR can shed light on the supramolecular assembly of this compound in the solid state by probing intermolecular interactions, such as hydrogen bonding involving the amide groups.

Dynamic NMR Studies of Rotational Barriers and Conformational Isomerism

The amide bond in this compound has a partial double bond character, which restricts rotation around the C-N bond. nanalysis.com This restricted rotation can lead to the existence of conformational isomers. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study the kinetics of such conformational exchange processes. nih.gov

X-ray Crystallography for Molecular Geometry and Crystal Packing

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and torsion angles. nih.gov While a crystal structure for this compound is not publicly available, the structure of the closely related phenanthrene-9-carboxylic acid offers valuable insights into the expected molecular geometry and packing. nih.gov

Based on the structure of phenanthrene-9-carboxylic acid, the phenanthrene core of this compound is expected to be nearly planar. nih.gov The planarity of the carboxamide group and its dihedral angle with respect to the phenanthrene ring are key structural parameters that would be determined from a crystal structure.

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules. Although this compound itself is not chiral, this technique would be essential for resolving the absolute stereochemistry of any chiral derivatives or co-crystals it might form. The analysis of anomalous dispersion effects in the diffraction data allows for the unambiguous assignment of the spatial arrangement of atoms.

Analysis of Intermolecular Interactions in Solid State

The crystal packing of this compound would be dictated by a combination of intermolecular interactions, including van der Waals forces, π-π stacking interactions between the phenanthrene rings, and, most significantly, hydrogen bonding involving the amide group. japtronline.com

In the crystal structure of phenanthrene-9-carboxylic acid, the molecules form centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups. nih.govnih.gov A similar hydrogen-bonding motif is highly probable for this compound, where the N-H protons of the amide can act as hydrogen bond donors and the carbonyl oxygen can act as a hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or networks, which would be a dominant feature of the crystal packing. The analysis of these interactions is crucial for understanding the supramolecular architecture and the physical properties of the solid material.

Advanced Mass Spectrometry for Mechanistic and Derivatization Studies

Advanced mass spectrometry (MS) serves as a powerful tool for the structural elucidation of phenanthrene derivatives, including this compound. Through controlled fragmentation within the mass spectrometer, detailed information about the molecule's structure and connectivity can be obtained. chemguide.co.uklibretexts.org The molecular ion (M+) peak, corresponding to the intact molecule with one electron removed, would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₁₅H₁₁NO).

Fragmentation of the molecular ion is energetically driven, and the resulting patterns provide a roadmap of the molecule's structure. libretexts.org For this compound, several key fragmentation pathways can be predicted. One of the most prominent fragmentation events would be the alpha-cleavage adjacent to the carbonyl group, leading to the loss of the carboxamide group or parts of it. msu.edu

Key predictable fragmentation pathways include:

Loss of the amide group (-CONH₂): Cleavage of the bond between the phenanthrene ring and the carbonyl carbon would result in the loss of a neutral CONH₂ radical, leading to a prominent ion corresponding to the phenanthrene cation.

Formation of an acylium ion: Alternatively, cleavage can result in the formation of a stable phenanthroyl acylium ion ([C₁₄H₉CO]⁺). This is a common fragmentation pathway for aromatic amides. libretexts.org

Loss of CO: The acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule, yielding the C₁₄H₉⁺ ion.

These fragmentation patterns are crucial for confirming the identity of the compound and for mechanistic studies where this compound might be a reactant or product. By analyzing the mass spectra of reaction mixtures over time, the appearance and disappearance of specific ions can help elucidate reaction pathways.

Derivatization is a chemical modification technique used to enhance the analytical capabilities of mass spectrometry, for instance, by improving ionization efficiency or directing fragmentation pathways. spectroscopyonline.com While specific derivatization protocols for this compound are not widely documented, general strategies for amides could be applied. For example, derivatizing the amide nitrogen could increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. Furthermore, isotope-coded derivatization, where a reagent with a stable heavy isotope is used, can be employed for precise quantification in complex mixtures through liquid chromatography-mass spectrometry (LC-MS). researchgate.net For example, 9,10-phenanthrenequinone, a related phenanthrene compound, has been used as a derivatization reagent to improve the detection of other molecules, highlighting the utility of the phenanthrene scaffold in developing advanced MS methods. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Ion Description | Formula of Ion | Predicted m/z | Fragmentation Pathway |

| Molecular Ion | [C₁₅H₁₁NO]⁺ | 221 | Ionization of parent molecule |

| Phenanthroyl Acylium Ion | [C₁₅H₉O]⁺ | 205 | Loss of •NH₂ |

| Phenanthrene Cation | [C₁₄H₉]⁺ | 177 | Loss of •CONH₂ or loss of CO from acylium ion |

| Amide Cation | [CONH₂]⁺ | 44 | Cleavage of C-C bond |

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. msu.edu For this compound, these techniques are essential for confirming the presence of the amide group and the polycyclic aromatic phenanthrene core.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. msu.edu The key functional groups of this compound have characteristic absorption bands. The amide group gives rise to several distinct peaks:

N-H Stretching: Primary amides (-CONH₂) typically show two bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O Stretching (Amide I band): A strong, intense absorption band is expected between 1650 and 1690 cm⁻¹ due to the carbonyl group stretch. This is one of the most characteristic peaks in the spectrum.

N-H Bending (Amide II band): This band, resulting from in-plane N-H bending, typically appears around 1600-1640 cm⁻¹.

The phenanthrene skeleton will show absorptions from aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. msu.edu Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals. For this compound, the aromatic C=C stretching vibrations of the large, polarizable phenanthrene ring system are expected to be particularly strong in the Raman spectrum. spectroscopyonline.com The C=O stretch is also typically Raman active.

Hydrogen Bonding Analysis: In the solid state, this compound molecules can form intermolecular hydrogen bonds between the hydrogen atoms of the -NH₂ group of one molecule and the carbonyl oxygen of another. This interaction significantly affects the vibrational frequencies. youtube.comyoutube.com

Effect on N-H Stretching: Hydrogen bonding causes the N-H stretching bands to broaden and shift to lower frequencies (lower wavenumbers) compared to the free, non-bonded state (e.g., in a dilute solution of a non-polar solvent). frontiersin.orgnih.gov

Effect on C=O Stretching: Similarly, the involvement of the carbonyl oxygen in a hydrogen bond weakens the C=O double bond, resulting in a shift of the Amide I band to a lower frequency. youtube.com

The magnitude of these shifts can provide qualitative information about the strength of the hydrogen bonding network within the sample.

Table 2: Characteristic Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Notes |

| Asymmetric & Symmetric N-H Stretch | Amide (-NH₂) | 3100 - 3500 | Weak-Medium | Broadened and shifted to lower frequency by H-bonding |

| Aromatic C-H Stretch | Phenanthrene | 3000 - 3100 | Strong | Characteristic of sp² C-H bonds |

| C=O Stretch (Amide I) | Amide (-C=O) | 1650 - 1690 | Medium-Strong | Strong, sharp peak; shifted to lower frequency by H-bonding |

| N-H Bend (Amide II) | Amide (-NH₂) | 1600 - 1640 | Weak | Often coupled with C=C stretches |

| Aromatic C=C Stretch | Phenanthrene | 1450 - 1600 | Very Strong | Multiple sharp bands characteristic of the ring system |

Chiroptical Spectroscopy for Chiral Derivatives (e.g., Circular Dichroism)

This compound is an achiral molecule. However, chirality can be introduced into the phenanthrene framework to create derivatives that can be studied using chiroptical spectroscopy, such as Circular Dichroism (CD). CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of chiral molecules. nih.gov

Chirality in phenanthrene derivatives can arise from several sources:

Atropisomerism: If bulky substituents are placed at appropriate positions on the phenanthrene ring, rotation around a single bond can be restricted, leading to stable, non-superimposable mirror-image isomers (atropisomers).

Helical Chirality: Extending the phenanthrene system can create helicenes, which are inherently chiral due to their screw-shaped structure. Phenanthrene-fused azahelicenes are examples of such structures where the helical shape makes the molecule chiral. rsc.org

Attachment of a Chiral Center: A chiral substituent can be attached to the phenanthrenecarboxamide molecule, for example, by reacting the amide with a chiral amine or alcohol.

CD spectroscopy is particularly sensitive to the spatial arrangement of chromophores (light-absorbing groups). The phenanthrene ring system is a strong chromophore, and its electronic transitions give rise to distinct signals in the CD spectrum. The sign (positive or negative) and intensity of these CD signals, known as Cotton effects, are directly related to the absolute configuration of the chiral centers or the helical sense (P for right-handed, M for left-handed) of the molecule. rsc.org

For instance, in studies of a π-extended phenanthrene-fused aza youtube.comhelicenium, the separated enantiomers showed mirror-image CD spectra. rsc.org The enantiomer designated as (P) exhibited specific CD signals at various wavelengths, which were opposite in sign to those of the (M) enantiomer. This non-destructive technique is invaluable for assigning the absolute configuration of newly synthesized chiral molecules and for studying conformational changes. nih.govrsc.org

Table 3: Illustrative Chiroptical Data for a Chiral Phenanthrene Derivative (Note: This data is for a related chiral compound, a phenanthrene-fused aza youtube.comhelicene, to illustrate the principles of CD spectroscopy as specific data for a chiral this compound derivative is not available.)

| Enantiomer | Wavelength (nm) | CD Signal (Δε) | Corresponding Electronic Transition |

| (P)-enantiomer | ~350 | Positive | π → π |

| (M)-enantiomer | ~350 | Negative | π → π |

| (P)-enantiomer | ~450 | Negative | π → π |

| (M)-enantiomer | ~450 | Positive | π → π |

Data adapted from the study of related phenanthrene-fused helicenes to demonstrate the principle of mirror-image spectra. rsc.org

Photophysical and Photochemical Investigations of 9 Phenanthrenecarboxamide and Its Derivatives

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission spectra of 9-phenanthrenecarboxamide and its derivatives are characterized by transitions involving the π-electron system of the phenanthrene (B1679779) moiety. The absorption spectrum typically shows structured bands corresponding to the S₀ → S₁ and higher energy transitions of the phenanthrene ring. The fluorescence spectrum is often a mirror image of the lowest energy absorption band, although this can be influenced by the solvent environment and the nature of the substituents on the carboxamide group.

Solvent Effects on Absorption and Emission Characteristics

The solvent environment can significantly influence the absorption and emission properties of this compound and its derivatives. In nonpolar solvents, the absorption and fluorescence spectra of related compounds like 9-phenanthrylamine exhibit well-resolved vibronic structures. As the polarity and hydrogen-bonding ability of the solvent increase, this structure is often lost due to enhanced solute-solvent interactions. researchgate.net For instance, a gradual blue shift in the absorption maxima of 9-phenanthrylamine is observed with an increase in the hydrogen-bonding ability of the solvent. researchgate.net

The emission spectra of these compounds are also sensitive to solvent polarity. For N-substituted 9-phenanthrenecarboxamides, the fluorescence maxima can shift to longer wavelengths (red-shift) in more polar solvents, indicative of a more polar excited state compared to the ground state. This positive solvatochromism is a common feature for molecules that experience an increase in dipole moment upon excitation.

Quantum Yields and Radiative Decay Processes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For this compound and its derivatives, the quantum yield can be significantly influenced by the solvent and the substituents on the amide nitrogen. In the absence of specific quenching pathways, the quantum yield of the phenanthrene chromophore is typically high.

Radiative decay is the process by which an excited molecule returns to the ground state through the emission of a photon (fluorescence). The rate of this process is characterized by the radiative decay rate constant (k_r). Non-radiative decay processes, such as internal conversion and intersystem crossing, compete with fluorescence and are characterized by the non-radiative decay rate constant (k_nr). The fluorescence lifetime (τ_f), the average time the molecule spends in the excited state before returning to the ground state, is inversely proportional to the sum of the radiative and non-radiative decay rates (τ_f = 1 / (k_r + k_nr)).

For N-substituted 9-phenanthrenecarboxamides where photoinduced electron transfer is not a dominant deactivation pathway, the fluorescence lifetimes are typically in the nanosecond range.

Excitation and Emission Mechanisms of this compound

The excitation of this compound involves the promotion of a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phenanthrene ring system. This results in an excited singlet state (S₁). The subsequent emission of a photon (fluorescence) occurs from the lowest vibrational level of the S₁ state back to the ground state (S₀).

For many phenanthrene derivatives, the fluorescence emission spectrum is a mirror image of the absorption spectrum. This is because the vibrational energy levels in the ground and excited electronic states have similar spacing. The process of light absorption and subsequent emission can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them. Radiative transitions include absorption and fluorescence, while non-radiative transitions include vibrational relaxation, internal conversion, and intersystem crossing.

Photoinduced Electron Transfer (PET) in this compound Systems

Photoinduced electron transfer (PET) is a key photochemical process observed in derivatives of this compound, particularly when an electron-donating group is attached to the amide nitrogen. In these systems, the phenanthrene moiety acts as the photoexcited electron acceptor, and the appended group serves as the electron donor.

Conformation-Dependent Intramolecular Electron Transfer

The efficiency of intramolecular PET in N-(aminoalkyl)-9-phenanthrenecarboxamides has been found to be highly dependent on the conformation of the amide linkage. Tertiary amides can exist as a mixture of Z and E conformers due to restricted rotation around the amide C-N bond. In these systems, the aromatic and amide groups are nearly orthogonal.

Studies have shown that the E conformer allows for a closer spatial arrangement between the phenanthrene acceptor and the amine donor, leading to more rapid intramolecular electron transfer and, consequently, more efficient fluorescence quenching. In contrast, such favorable overlap is not possible for the Z conformer, resulting in slower electron transfer rates. This conformational control over PET is a significant finding in the study of these molecules.

Exciplex Formation and Dynamics

In certain cases, the photoinduced electron transfer from the donor to the excited phenanthrene acceptor can lead to the formation of an exciplex, which is an excited-state complex between the electron donor and acceptor. These exciplexes can have their own characteristic emission spectra, which are typically broad, structureless, and red-shifted compared to the fluorescence of the parent phenanthrene chromophore.

For N-(aminoalkyl)-9-phenanthrenecarboxamides, fluorescent exciplexes have been observed for the Z conformers when a tertiary aniline is the appended donor group. This is a noteworthy example of exciplex emission occurring without direct π-π overlap between the donor and acceptor. The E conformers, in this case, form non-fluorescent exciplexes that are believed to undergo rapid intersystem crossing. The dynamics of exciplex formation and decay, including their emission properties, are influenced by solvent polarity and temperature.

| Compound System | Donor | Solvent | Exciplex Emission Maximum (λ_em) | Observations |

| Z-conformer of N-(p-N,N-dimethylaminobenzyl)-N-methyl-9-phenanthrenecarboxamide | Tertiary Aniline | Various | Red-shifted, broad emission | Fluorescent exciplex formation observed. |

| E-conformer of N-(p-N,N-dimethylaminobenzyl)-N-methyl-9-phenanthrenecarboxamide | Tertiary Aniline | Various | - | Non-fluorescent exciplex, undergoes rapid intersystem crossing. |

Photochemical Reactivity and Transformations

The photochemical behavior of this compound and its derivatives is a subject of scientific inquiry, focusing on how these molecules respond to light absorption. This section explores the various photochemical transformations these compounds can undergo, ranging from changes in their spatial arrangement to the formation of new, complex molecular structures.

Photoisomerization Pathways of this compound Analogues

Photoisomerization refers to the process where a molecule is converted into a different isomer upon the absorption of light. This process involves a change in the connectivity or spatial arrangement of atoms within the molecule. While specific, detailed studies on the photoisomerization pathways of this compound itself are not extensively documented in publicly available research, the principles of photochemistry as applied to related aromatic compounds can provide insights into potential transformation routes.

The phenanthrene moiety, being a polycyclic aromatic hydrocarbon, possesses a rich electronic structure that allows for various excited states upon irradiation. The carboxamide group at the 9-position can influence the distribution of electron density in both the ground and excited states, thereby affecting the molecule's photochemical reactivity. The conformation of the carboxamide group relative to the phenanthrene ring system is a critical factor. Studies have shown that N-substituted 9-phenanthrenecarboxamides can exist in different conformations, and the energy barrier to rotation around the single bond connecting the carbonyl group to the phenanthrene ring can be influenced by factors such as the presence of Lewis acids. acs.org

Potential photoisomerization pathways for analogues of this compound could involve:

Syn-Anti Isomerization: In N-substituted derivatives, particularly those with the potential for restricted rotation, photoinduced isomerization between syn and anti conformations of the amide group could occur. This would involve a change in the orientation of the substituent on the nitrogen atom relative to the carbonyl group.

Electrocyclic Reactions: While less common for the stable phenanthrene core, highly reactive excited states could potentially lead to reversible electrocyclic reactions, where a pi bond is converted into a sigma bond, leading to a transient, more strained isomer.

It is important to note that these are hypothesized pathways based on the general principles of organic photochemistry. Detailed computational and experimental studies would be necessary to fully elucidate the specific photoisomerization mechanisms for this compound and its derivatives.

Photoreactions Leading to Novel Phenanthrene Architectures

The absorption of light can provide the necessary energy for this compound and its analogues to undergo chemical reactions that result in the formation of new and complex molecular structures. These photoreactions are of significant interest for the synthesis of novel organic materials and complex molecules.

One of the key photoreactions involving amide derivatives of aromatic compounds is intramolecular photocyclization . This process is particularly relevant for N-aryl-9-phenanthrenecarboxamides. Upon photoexcitation, an intramolecular cyclization can occur, leading to the formation of a new ring fused to the phenanthrene skeleton. This type of reaction is a powerful tool for constructing polycyclic aromatic systems.

For instance, the photocyclization of an N-aryl-9-phenanthrenecarboxamide could proceed through the following general steps:

Excitation: The this compound derivative absorbs a photon, promoting it to an excited electronic state.

Intramolecular Cyclization: In the excited state, the molecule undergoes an intramolecular cyclization, where a new bond is formed between the phenanthrene ring and the N-aryl group. This often proceeds via a radical mechanism.

Dehydrogenation/Oxidation: The resulting cyclized intermediate is often a dihydro derivative, which then undergoes a dehydrogenation or oxidation step to yield the final, stable aromatic product.

This synthetic strategy can lead to the formation of phenanthridinone derivatives, where a new six-membered ring containing the amide functionality is fused to the phenanthrene core. The specific substitution patterns on the N-aryl group can influence the efficiency and regioselectivity of the cyclization.

Below is a table summarizing the starting materials and potential products of such a photoreaction:

| Starting Material | Potential Photocyclization Product |

| N-phenyl-9-phenanthrenecarboxamide | A phenanthridinone derivative |

| N-(1-naphthyl)-9-phenanthrenecarboxamide | A benzo-fused phenanthridinone derivative |

| N-(p-tolyl)-9-phenanthrenecarboxamide | A methyl-substituted phenanthridinone |

These photochemical transformations provide a pathway to novel and complex phenanthrene architectures that may be difficult to access through traditional thermal reactions. The specificity of photochemical reactions often allows for the construction of intricate molecular frameworks with a high degree of control. Further research in this area could uncover new synthetic methodologies and novel compounds with interesting photophysical and electronic properties.

Theoretical and Computational Studies of 9 Phenanthrenecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties. These calculations are fundamental to understanding molecular structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including molecules like 9-Phenanthrenecarboxamide. wikipedia.orgmpg.de DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. mpg.dehi.is This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules. wikipedia.orgesqc.org

In the context of this compound, DFT calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms. From this optimized structure, various electronic properties can be calculated. Key among these are the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of the molecule susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and electron-donating ability. | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and electron-accepting ability. | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). Indicates chemical reactivity and stability. | 4.5 to 6.5 |

Note: The values presented are hypothetical examples based on typical DFT calculations for similar aromatic amide compounds and serve for illustrative purposes.

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.gov Quantum chemical calculations, particularly using DFT with methods like the Gauge-Including Atomic Orbital (GIAO), can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. mdpi.comresearchgate.net The process involves calculating the magnetic shielding tensor for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). researchgate.net Comparing the computed spectrum with the experimental one can confirm structural assignments and help resolve ambiguities. researchgate.netnih.gov

| Atom Position (Hypothetical) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C=O (Amide Carbonyl) | 168.5 | 169.2 |

| C9 (Phenanthrene) | 130.2 | 131.0 |

| C10 (Phenanthrene) | 128.9 | 129.5 |

| Aromatic CH | 122.0 - 128.0 | 122.5 - 128.8 |

Note: This table provides an illustrative comparison. Actual values depend on the level of theory, basis set, and solvent effects included in the calculation.

UV-Vis Transitions: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. khanacademy.org Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules like this compound. scispace.comarxiv.org TD-DFT calculations can determine the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. arxiv.org These calculations help assign the observed spectral bands to specific electronic transitions, such as π → π* transitions common in aromatic systems. khanacademy.orgupi.edu

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S₀ → S₁ | 355 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 301 | 0.45 | HOMO-1 → LUMO |

| S₀ → S₃ | 258 | 0.88 | HOMO → LUMO+1 |

Note: The data are representative examples of what TD-DFT calculations can provide.

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a proposed reaction involving this compound, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, intermediates, products, and, crucially, transition states. youtube.com

A transition state is a first-order saddle point on the PES, representing the maximum energy barrier along the reaction coordinate. Its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can calculate the activation energy (the energy difference between the reactants and the transition state), which is a critical factor in determining the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com

| Species | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | Starting materials (e.g., this compound + Reagent) | 0.0 | 0 |

| Transition State | Highest energy point along the reaction pathway | +25.4 | 1 |

| Intermediate | A metastable species formed during the reaction | +5.2 | 0 |

| Products | Final compounds formed from the reaction | -15.8 | 0 |

Note: This table illustrates a hypothetical energy profile for a reaction involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that exist as an ensemble of different conformations. researchgate.net Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for the system, MD simulations generate a trajectory that reveals how the molecule's conformation evolves. researchgate.net

For this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers for rotation around single bonds, such as the bond connecting the carboxamide group to the phenanthrene (B1679779) ring. mdpi.comnih.gov This is particularly important for understanding how the molecule's shape influences its interactions with other molecules or its packing in a crystal. The results of an MD simulation can be analyzed to determine the probability of finding the molecule in a particular conformation and the timescales of conformational changes. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Biological Activities (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. longdom.orgnih.gov For derivatives of this compound, QSAR models can be developed to predict their non-clinical biological activities, such as enzyme inhibition or receptor binding affinity. nih.govmdpi.com

The QSAR process involves several steps:

A dataset of molecules with known activities is collected.

For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) properties.

A mathematical model is built using statistical methods to correlate the descriptors with the biological activity. longdom.org

This model can then be used to predict the activity of new, untested compounds, guiding the design of more potent analogues and prioritizing which molecules to synthesize and test experimentally. nih.govsemanticscholar.org

| Derivative (Substituent R) | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Observed Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| -H | 3.5 | 3.8 | 10.5 | 10.2 |

| -Cl | 4.2 | 2.1 | 5.1 | 5.5 |

| -OCH₃ | 3.4 | 4.5 | 8.9 | 9.1 |

| -NO₂ | 3.3 | 1.5 | 2.3 | 2.1 |

Note: This table presents a simplified, hypothetical QSAR model for illustrative purposes.

Computational Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity of this compound and the selectivity of its reactions. Building on the electronic structure information from DFT calculations, several concepts can be applied.

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides a first approximation of reactivity. researchgate.net The regions of the molecule where the HOMO is largest are likely sites for electrophilic attack, while the largest regions of the LUMO indicate likely sites for nucleophilic attack.

More sophisticated analyses involve calculating reactivity indices derived from conceptual DFT. For instance, Fukui functions or the dual descriptor can be calculated to provide a more quantitative measure of the local reactivity at each atomic site. These indices help predict the regioselectivity of reactions, such as electrophilic aromatic substitution on the phenanthrene ring, by identifying which atoms are most susceptible to attack by an electrophile or a nucleophile. scienceopen.com This predictive capability is highly valuable for planning synthetic routes and understanding reaction outcomes.

Investigation of Biological Activities and Mechanistic Pathways of 9 Phenanthrenecarboxamide Derivatives Non Clinical

Enzyme Inhibition Studies

The phenanthrene (B1679779) scaffold is a structural component of compounds that have been shown to inhibit key enzymes involved in physiological and pathological processes. Research into specific derivatives has identified them as potent inhibitors of enzymes such as topoisomerases and prostaglandin (B15479496) synthases.

One area of investigation has been the inhibition of topoisomerases, enzymes critical for managing DNA topology during replication and transcription. A novel synthetic compound, a 5-oxa-6a,8-diazaindeno[2,1-b]phenanthren-7-one, was designed as an analogue of the marine alkaloid Lamellarin D. This phenanthrene derivative was found to exhibit topoisomerase I poisoning activity, which contributes to its cytotoxic effects on human non-small cell lung cancer cells. nih.gov Topoisomerase poisons function by stabilizing the covalent complex between the enzyme and DNA, which prevents the re-ligation of the DNA strand and leads to the accumulation of DNA breaks, ultimately triggering cell death pathways. nih.gov

In a different context, phenanthrene imidazole (B134444) derivatives have been identified as potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). researchgate.net This enzyme is a key player in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a mediator of inflammation and pain. The discovery of phenanthrene-based inhibitors for mPGES-1 highlights the potential of this chemical class in the development of anti-inflammatory agents. researchgate.net

These studies underscore the capacity of the phenanthrene core structure to be adapted for targeting specific enzyme active sites, providing a foundation for the development of novel therapeutic agents.

Receptor Binding and Modulation Profiles

The phenanthrene nucleus has been shown to interact with various cellular receptors, including nuclear receptors that regulate gene expression. These interactions can lead to the modulation of metabolic and signaling pathways.

Studies have demonstrated that the parent compound, phenanthrene, can effectively activate the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that plays a crucial role in the metabolism of xenobiotics and endogenous compounds. researchgate.netnih.gov Upon activation, CAR translocates to the nucleus and induces the expression of genes encoding drug-metabolizing enzymes, such as those in the cytochrome P450 family. researchgate.netnih.gov

Conversely, phenanthrene and its halogenated derivative, 9-chloro-phenanthrene, have been found to inhibit adipogenesis in 3T3-L1 cells by decreasing the expression of peroxisome proliferator-activated receptor-gamma (PPARγ). mcmaster.ca PPARγ is a master regulator of fat cell development and function. The observed reduction in PPARγ mRNA and protein levels by these phenanthrene compounds occurs independently of aryl hydrocarbon receptor (AhR) activation, suggesting a distinct mechanism of action. mcmaster.ca

Furthermore, the versatility of the phenanthrene scaffold is demonstrated by its presence in opioid modulators. Nalbuphine, a semisynthetic opioid analgesic from the phenanthrene series, functions as a mixed agonist-antagonist that binds with high affinity to μ-opioid receptors (MOR) and κ-opioid receptors (KOR), showcasing the scaffold's ability to interact with G protein-coupled receptors (GPCRs). wikipedia.org Additionally, synthetic guanidino-phenanthrene derivatives have been shown to bind with micromolar affinity to DNA, particularly AT-rich regions, and to G-quadruplex structures, indicating that phenanthrene derivatives can also target nucleic acid structures. mdpi.com

| Compound/Class | Receptor Target | Observed Effect | Reference(s) |

| Phenanthrene | Constitutive Androstane Receptor (CAR) | Activation, induction of CYP2B6 expression | researchgate.netnih.gov |

| Phenanthrene, 9-chloro-phenanthrene | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Decreased mRNA and protein expression | mcmaster.ca |

| Nalbuphine | μ-opioid receptor (MOR), κ-opioid receptor (KOR) | Mixed agonist/antagonist activity | wikipedia.org |

| Guanidino-phenanthrene derivative | DNA (AT-rich), G-quadruplex structures | Binding and partial intercalation | mdpi.com |

Cellular Pathway Modulation in in vitro Systems

Phenanthrene derivatives have been observed to modulate several critical intracellular signaling pathways in in vitro models, particularly in the context of cancer cell biology. These compounds can influence pathways that govern cell survival, proliferation, and apoptosis.

Research on phenanthrenes isolated from Bletilla striata tubers demonstrated that these compounds could regulate key signaling cascades in A549 lung cancer cells. Specifically, one derivative was shown to inhibit cell proliferation and migration while promoting apoptosis. Mechanistic investigations revealed that these effects were correlated with the regulation of the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways. The modulation of these pathways—Akt and MEK/ERK being central to cell survival and proliferation, and the Bcl-2/Bax ratio being a critical determinant of apoptosis—points to the multi-targeted nature of these compounds at the cellular level.

The interaction of phenanthrene derivatives with upstream targets like enzymes and receptors directly translates into the modulation of these downstream pathways. For instance, the inhibition of topoisomerases can activate DNA damage response pathways, nih.gov while the modulation of nuclear receptors like CAR and PPARγ can alter the expression of a wide array of genes, thereby remodeling cellular metabolism and signaling networks. researchgate.netmcmaster.ca

Antimicrobial Activities and Mechanisms (e.g., against plant viruses)

Phenanthrene derivatives have demonstrated significant antimicrobial activity, including effects against phytopathogenic bacteria and plant viruses.

In the realm of antibacterial research, a phenanthrene compound named blestriacin was shown to have potent bactericidal activity against various clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov The primary mechanism of action involves the disruption of the bacterial cell membrane. At bactericidal concentrations, blestriacin causes a loss of membrane potential and compromises the integrity of the bacterial membrane, leading to rapid cell lysis. nih.gov This membrane-active mechanism is distinct from that of many conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication. nih.gov

Derivatives of the phenanthrene class have also been extensively evaluated for their antiviral properties against plant viruses, notably the Tobacco Mosaic Virus (TMV). A series of phenanthroindolizidine and phenanthroquinolizidine alkaloids were synthesized and tested for their ability to inhibit TMV. nih.govplos.org Several of these compounds exhibited potent anti-TMV activity, in some cases exceeding that of the commercial antiviral agent Ningnanmycin. nih.gov The antiviral effects were observed across different modes of application, including inactivation, curative, and protection activities. For example, (S)-deoxytylophorinine demonstrated excellent anti-TMV effects, emerging as a promising lead for a plant virus inhibitor. nih.gov The mechanism for some antiviral agents targeting TMV involves interaction with the virus's coat protein (CP), which can disrupt the assembly of new virus particles. nih.gov

| Compound/Class | Target Organism | Activity/Mechanism | Key Findings | Reference(s) |

| Blestriacin | Staphylococcus aureus (incl. MRSA) | Bactericidal; Disruption of bacterial membrane integrity and potential. | MICs ranged from 2 to 8 μg/mL. | nih.gov |

| (S)-deoxytylophorinine | Tobacco Mosaic Virus (TMV) | Antiviral; Inactivation, Curative, Protection. | Protection activity of 70.2% at 500 μg/mL. | nih.gov |

| Phenanthroquinolizidines | Tobacco Mosaic Virus (TMV) | Antiviral | Some derivatives showed higher in vivo activity than commercial agents. | plos.org |

Anticancer Activities in Cell Line Models (Mechanistic Studies)

The anticancer potential of phenanthrene derivatives has been explored in various cancer cell line models, with studies focusing on the mechanistic basis of their cytotoxic effects, particularly the induction of apoptosis and the modulation of the cell cycle.

A primary mechanism through which phenanthrene derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins.

In studies using A549 human lung cancer cells, a phenanthrene derivative isolated from Bletilla striata was shown to significantly increase the rate of apoptosis in a dose-dependent manner. The underlying mechanism was linked to the regulation of the Bcl-2 family of proteins. The compound caused a significant decrease in the level of the anti-apoptotic protein Bcl-2 while increasing the level of the pro-apoptotic protein Bax. This shift resulted in a reduced Bcl-2/Bax ratio, a key event that triggers the mitochondrial pathway of apoptosis.

The table below summarizes the pro-apoptotic effect of a phenanthrene derivative (Compound 1) on A549 cells after 48 hours of treatment.

| Treatment Group | Apoptosis Rate (Mean ± SD) |

| Control | 1.21 ± 0.37% |

| Compound 1 (3.13 µM) | 2.57 ± 0.53% |

| Compound 1 (6.25 µM) | 12.25 ± 2.21% |

| Compound 1 (12.5 µM) | 49.79 ± 8.54% |

In addition to inducing apoptosis, certain derivatives of related heterocyclic structures have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest and preventing proliferation.

For instance, synthetic derivatives of tryptanthrin (B1681603), which also feature a rigid, planar ring system, were found to induce cell cycle arrest in human hepatocellular carcinoma cells. Flow cytometric analysis revealed that these compounds caused an accumulation of cells in the S and G2/M phases of the cell cycle. This arrest was accompanied by the downregulation of key cell cycle regulatory proteins, including cyclin A1, cyclin B1, and cyclin-dependent kinase 2 (CDK2). By disrupting the machinery that drives cell division, these compounds effectively halt the proliferation of cancer cells. While these specific findings are for tryptanthrin derivatives, they illustrate a common anticancer mechanism that may be shared by other planar heterocyclic compounds like phenanthrene derivatives.

Neurobiological Activity in Cellular and in vitro Models

A comprehensive search of scientific databases yields no studies detailing the neurobiological activity of 9-phenanthrenecarboxamide derivatives in cellular or in vitro models. Research on related polycyclic aromatic compounds has sometimes indicated potential for neurological effects, but these findings cannot be directly extrapolated to this compound without specific experimental validation. The unique chemical structure of this compound necessitates dedicated studies to determine its effects on neuronal cell viability, synaptic transmission, and other key neurological processes.

Investigation of Molecular Targets and Binding Affinities

There is currently no published research that identifies the specific molecular targets of this compound derivatives within a neurobiological context. Investigations into the binding affinities of these compounds with neuronal receptors, ion channels, enzymes, or other potential protein targets have not been reported. Without such data, it is impossible to ascertain the mechanisms through which these compounds might exert any potential neuroactivity.

Modulation of Gene Expression in Model Systems

The effect of this compound derivatives on gene expression in neurobiological model systems remains an uninvestigated area. There are no available studies that have utilized techniques such as microarray analysis or RNA sequencing to determine how these compounds may alter gene transcription or translation in neuronal cells. Understanding the genetic and epigenetic modifications induced by these compounds is a critical step in elucidating their potential therapeutic or toxicological profiles, yet this information is not currently available in the scientific literature.

Advanced Applications and Emerging Research Directions for 9 Phenanthrenecarboxamide

Utilization as Fluorescent Probes and Chemosensors